An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-4-methoxy-6-methylpyrimidine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-4-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties and expected reactivity of 2-Bromo-4-methoxy-6-methylpyrimidine. This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile synthetic utility. This document consolidates available physical and chemical data, outlines its potential synthetic applications, particularly in cross-coupling reactions, and provides generalized experimental protocols. Due to the limited availability of specific experimental data for this particular molecule in peer-reviewed literature, this guide also draws upon established principles of heterocyclic chemistry to infer its reactivity and potential applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Bromo-4-methoxy-6-methylpyrimidine are summarized in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental validation in peer-reviewed literature is limited.
| Property | Value |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Boiling Point | 312.5°C at 760 mmHg[1] |
| Melting Point | Not available |
| Solubility | Not available |
| CAS Number | 56545-10-9[2][3][4] |
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for 2-Bromo-4-methoxy-6-methylpyrimidine is not widely available in the public domain. However, based on its structure, the expected spectroscopic characteristics are as follows:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methoxy protons, and the aromatic proton on the pyrimidine ring. The chemical shifts would be influenced by the electronic environment created by the bromo, methoxy, and methyl substituents.
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¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the bromine would be significantly deshielded.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H, C=N, C=C, and C-O stretching and bending vibrations.
Reactivity and Synthetic Applications
2-Bromo-4-methoxy-6-methylpyrimidine is a versatile building block for organic synthesis. The presence of a bromine atom at the 2-position of the pyrimidine ring makes it an excellent substrate for a variety of cross-coupling reactions. The pyrimidine ring is an electron-deficient system, which influences the reactivity of its substituents.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position is susceptible to displacement via palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecules in drug discovery.
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. 2-Bromo-4-methoxy-6-methylpyrimidine can be coupled with a variety of aryl or heteroaryl boronic acids or esters to generate more complex biaryl structures. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of potential drug candidates.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction would enable the introduction of a wide range of primary and secondary amines at the 2-position of the pyrimidine ring, providing access to a diverse library of substituted pyrimidines for biological screening.
Experimental Protocols (Generalized)
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the coupling of a 2-bromopyrimidine with an arylboronic acid.
Reaction Components:
| Component | Role | Typical Molar Equivalents |
| 2-Bromo-4-methoxy-6-methylpyrimidine | Electrophile | 1.0 |
| Arylboronic Acid | Nucleophile | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 0.01 - 0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Base | 2.0 - 3.0 |
| Solvent (e.g., Dioxane, Toluene, DME) | Solvent | - |
Procedure:
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In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-4-methoxy-6-methylpyrimidine, the arylboronic acid, the palladium catalyst, and the base.
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Add the anhydrous solvent.
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Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Perform an aqueous workup, extracting the product with an appropriate organic solvent.
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Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a typical procedure for the amination of a 2-bromopyrimidine.
Reaction Components:
| Component | Role | Typical Molar Equivalents |
| 2-Bromo-4-methoxy-6-methylpyrimidine | Electrophile | 1.0 |
| Amine | Nucleophile | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Catalyst Precursor | 0.01 - 0.05 |
| Ligand (e.g., BINAP, XPhos, RuPhos) | Ligand | 0.02 - 0.10 |
| Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Base | 1.5 - 2.5 |
| Solvent (e.g., Toluene, Dioxane) | Solvent | - |
Procedure:
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In a glovebox or under a robust inert atmosphere, charge a dry reaction vessel with the palladium catalyst, ligand, and base.
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Add 2-Bromo-4-methoxy-6-methylpyrimidine and the amine.
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Add the anhydrous solvent.
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Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110°C).
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Monitor the reaction for completion using a suitable analytical method.
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After completion, cool the reaction mixture and quench with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
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Purify the residue by an appropriate method like flash column chromatography.
Plausible Synthetic Route
A common method for the synthesis of substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, followed by functional group manipulations. A plausible, though not experimentally verified for this specific compound, synthetic pathway to 2-Bromo-4-methoxy-6-methylpyrimidine could start from 2,4-dihydroxy-6-methylpyrimidine.
Caption: A plausible synthetic pathway to 2-Bromo-4-methoxy-6-methylpyrimidine.
Safety and Handling
As with any chemical compound, 2-Bromo-4-methoxy-6-methylpyrimidine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific handling and safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromo-4-methoxy-6-methylpyrimidine is a valuable synthetic intermediate with significant potential in the development of novel chemical entities for pharmaceutical and materials science applications. Its utility is primarily derived from its amenability to palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of diverse functionalities. While a comprehensive set of experimental data for this specific compound is not currently available in the public domain, this guide provides a solid foundation of its known properties and expected reactivity based on established chemical principles. Further research is warranted to fully characterize this compound and explore its potential in various fields of chemical science.
References
- 1. 2-Bromo-4-methoxy-6-methylpyrimidine [myskinrecipes.com]
- 2. 56545-10-9|2-Bromo-4-methoxy-6-methylpyrimidine|BLD Pharm [bldpharm.com]
- 3. eMolecules Pharmablock / 2-bromo-4-methoxy-6-methyl-pyrimidine / 25mg | Fisher Scientific [fishersci.com]
- 4. 2-Bromo-4-methoxy-6-methylpyrimidine | 56545-10-9 [sigmaaldrich.com]
